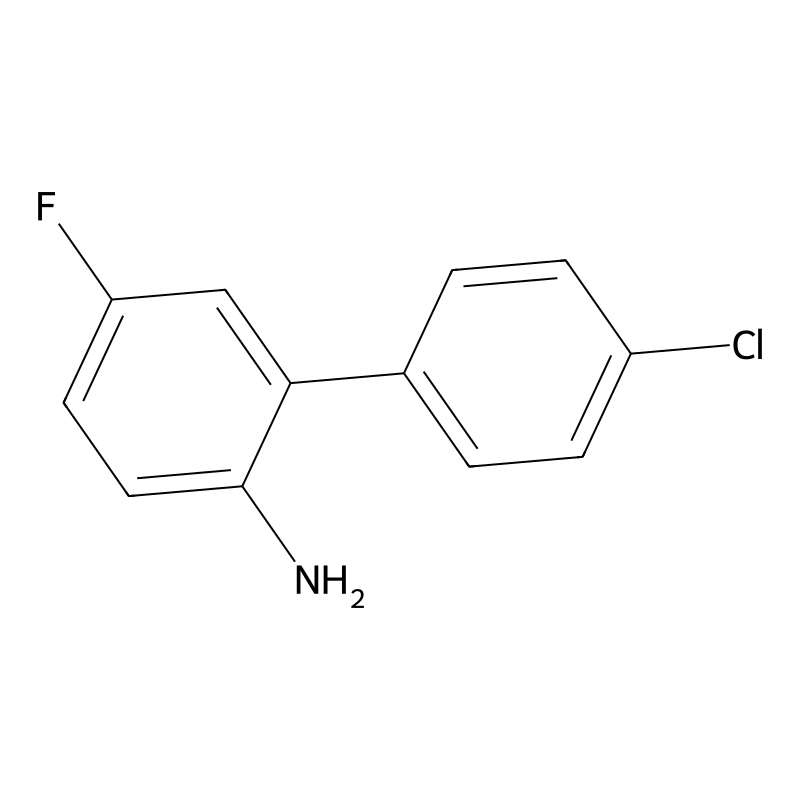

2-(4-Chlorophenyl)-4-fluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antimicrobial and Antiproliferative Agents

Field: Pharmacology

Method: The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data.

Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity.

Catalyst for Various Reactions

Field: Organic Chemistry

Method: The compound is used as a reagent in the synthesis of various organic compounds.

Results: The compound has been found to be effective in catalyzing various reactions.

Antinociceptive Activity

Antiviral Activity

Anti-inflammatory Activity

Application: Indole derivatives have also been studied for their anti-inflammatory properties.

Results: Some of the tested compounds showed significant anti-inflammatory activity.

Antioxidant Activity

Synthesis of New Compounds

Application: 4-Chlorophenyl-2-hydroxyethyl sulfide, a compound related to 2-(4-Chlorophenyl)-4-fluoroaniline, is used for synthesis.

Method: This compound is used as a reagent in the synthesis of various organic compounds.

Results: The compound has been found to be effective in synthesizing various reactions.

2-(4-Chlorophenyl)-4-fluoroaniline is an aromatic amine characterized by the presence of a fluorine atom and a chlorine atom on its phenyl rings. Its molecular formula is and it has a molecular weight of approximately 145.56 g/mol. The compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique electronic properties imparted by the halogen substituents, which can influence its reactivity and biological activity.

2-(4-Chlorophenyl)-4-fluoroaniline exhibits significant biological activities, including antimicrobial and antifungal properties. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development. Studies have indicated that compounds with similar structures can inhibit specific enzymes or biological pathways, which may be relevant for therapeutic applications .

The synthesis of 2-(4-Chlorophenyl)-4-fluoroaniline can be achieved through several methods:

- Grignard Reaction: A common method involves the reaction of 4-fluorophenylmagnesium bromide with 2-chlorobenzoic acid methyl ester, followed by treatment with sodium azide to yield the desired amine .

- Direct Halogenation: Another approach includes the direct halogenation of aniline derivatives under controlled conditions to introduce chlorine and fluorine substituents .

- Reduction Techniques: The reduction of nitro compounds can also lead to the formation of fluoroanilines in a one-step process involving anhydrous hydrogen fluoride .

The compound finds applications in various fields:

- Pharmaceuticals: It serves as a precursor in the synthesis of drugs due to its biological activity.

- Agrochemicals: Its herbicidal properties make it useful in agricultural formulations.

- Material Science: Used in developing new materials with specific electronic or optical properties.

Interaction studies have shown that 2-(4-Chlorophenyl)-4-fluoroaniline can interact with various biological targets, including enzymes involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Understanding these interactions is vital for assessing its safety and efficacy in medicinal chemistry.

Several compounds share structural similarities with 2-(4-Chlorophenyl)-4-fluoroaniline, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-4-fluoroaniline | Similar halogen substituents; used in synthesis. | |

| 3-Chloro-5-fluorobenzene-1,2-diamine | Contains two amino groups; higher reactivity. | |

| 4-Fluoroaniline | Lacks chlorine; simpler structure and reactivity. | |

| 3-Fluoro-2-chloroaniline | Different positioning of halogens; distinct properties. |

These compounds highlight the unique nature of 2-(4-Chlorophenyl)-4-fluoroaniline due to its specific combination of chlorine and fluorine substituents, which significantly influence its chemical behavior and biological activity.